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CAS No.: 99719-37-6
Cat. No.: B1353579
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Executive Summary

This guide provides a rigorous technical comparison between 5-Methoxy-1H-indazol-3-ol
(CAS: 19013-11-7) and its 6-Methoxy isomer (CAS: 82722-06-3). While structurally similar, the
positional isomerism of the methoxy group fundamentally alters the electronic landscape of the
indazole core, driving divergent synthetic reactivities, tautomeric equilibria, and biological target
profiles.

Key Distinction:

o 5-Methoxy Isomer: Exhibits superior metabolic stability and is a privileged scaffold for kinase
inhibition (e.g., GSK-3

) and anti-inflammatory pathways (LOX inhibition).

e 6-Methoxy Isomer: Characterized by unique steric and electronic properties that enhance
selectivity in GPCR targeting (e.g., CCR4 antagonists,

-adrenergic agonists), often avoiding off-target kinase activity.
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Chemical Identity & Tautomeric Dynamics

The defining feature of 1H-indazol-3-ols is their prototropic tautomerism. They exist in
equilibrium between the enol form (indazol-3-ol) and the keto form (indazolin-3-one). The
position of the methoxy substituent dictates the preferred tautomer in solution, influencing
solubility and ligand-binding modes.

Tautomeric Equilibrium Pathway

Proton Transfer
1H-Indazol-3-ol (Enol) < (Solvent Dependent) 1,2-Dihydroindazol-3-one (Keto)
(Major in DMSO/Aprotic) (Major in Solid State/Protic)

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium common to indazol-3-ols. The 5-OMe and 6-OMe groups
differentially stabilize these forms via resonance.

Electronic Impact of Methoxy Placement[1]

Feature 5-Methoxy-1H-indazol-3-ol 6-Methoxy-1H-indazol-3-ol

] Para to C3: Strong resonance
Para to N1: Electron donation

N donation into the C3 position
stabilizes the N1-H bond,

Electronic Effect ] ] ) destabilizes the C-OH bond,
slightly increasing pKa )
o favoring the keto form more
(acidity). )
strongly than the 5-isomer.
Lower solubility due to
- Moderate in polar organics; enhanced crystal lattice energy
Solubility )
often fluorescent. (stronger intermolecular H-
bonding in keto form).
Major Tautomer (DMSO) Enol (~85%) Enol (~70-80%)
Major Tautomer (Solid) Keto (Dimerized) Keto (Dimerized)

Synthetic Accessibility & Manufacturing
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The synthesis of these isomers typically follows the hydrazinolysis of 2-halobenzoic acid

derivatives. This route is preferred over the classical diazotization of anthranilic acids due to

higher yields and fewer side products.

Comparative Synthetic Routes

Parameter

5-Methoxy Isomer Route

6-Methoxy Isomer Route

Starting Material

2-Fluoro-5-methoxybenzoic

acid (or 2-Bromo analog)

2-Fluoro-4-methoxybenzoic

acid

Reagent

Hydrazine Hydrate (

)

Hydrazine Hydrate (

)

Reaction Type

followed by cyclization

followed by cyclization

Critical Challenge

Regioselectivity: Generally
clean. The 5-OMe group

activates the ring for

at the 2-position less than the
4-OMe.

Steric/Electronic: The 4-OMe
group (para to leaving group)
strongly deactivates the ring

toward nucleophilic attack (

), often requiring higher

temperatures or catalysts (Cu).

Typical Yield

65 - 75%

40 - 55%

Synthetic Workflow Diagram
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Precursor A: Precursor B:
2-Fluoro-5-methoxybenzoic acid 2-Fluoro-4-methoxybenzoic acid

Hydrazinolysis
(NH2NH2, EtOH, Reflux)

Slow (Deactivated)

Intermediate: Intermediate:
2-Hydrazino-5-methoxybenzoic acid 2-Hydrazino-4-methoxybenzoic acid

Acid-Catalyzed Cyclization
(HCI/H20 or Thermal)

Product A: Product B:
5-Methoxy-1H-indazol-3-ol 6-Methoxy-1H-indazol-3-ol

Click to download full resolution via product page

Figure 2: Parallel synthetic pathways showing the kinetic divergence in the SNAr step.

Biological Performance & Applications
5-Methoxy-1H-indazol-3-ol: The Kinase/LOX Specialist

¢ Mechanism: The 5-methoxy group mimics the adenosine motif in ATP-binding pockets of
kinases.
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o Key Targets:
o GSK-3

: Used as a core scaffold for inhibitors treating neurodegenerative diseases.

o Lipoxygenase (LOX): Exhibits anti-inflammatory activity by inhibiting arachidonic acid
oxidation. The 5-position is critical for hydrophobic pocket occupancy.

e Performance Data:
o In vitro metabolic stability: High (low clearance).
o Lipophilicity (LogP): ~1.8 (ideal for CNS penetration).

6-Methoxy-1H-indazol-3-ol: The GPCR Specialist

e Mechanism: The 6-methoxy orientation provides a vector for hydrogen bonding that is
distinct from the kinase-binding mode, reducing off-target kinase toxicity.

o Key Targets:

o CCRA4 Antagonists: The 6-methoxy isomer (and derivatives) shows superior potency in
blocking chemokine binding compared to the 5-isomer.

o -Adrenergic Receptor: Used in agonists for overactive bladder; the 6-position enhances
selectivity over

-adrenergic receptors (avoiding blood pressure side effects).

Experimental Protocol: Validated Synthesis

Objective: Synthesis of 5-Methoxy-1H-indazol-3-ol (Adaptable for 6-isomer with noted
modifications).

Reagents:

e 2-Fluoro-5-methoxybenzoic acid (1.0 eq)
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e Hydrazine hydrate (80% aqueous solution, 5.0 eq)
o Ethanol (Reagent grade)

e Conc. HCI (for workup)

Step-by-Step Methodology:

e Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux
condenser, dissolve 2-fluoro-5-methoxybenzoic acid (1.70 g, 10 mmol) in Ethanol (20 mL).

e Addition: Add hydrazine hydrate (2.5 mL, ~50 mmol) dropwise over 5 minutes. Caution:
Exothermic reaction.

o Reflux: Heat the mixture to reflux (80°C) for 4—6 hours.

o Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (higher Rf)
should disappear, replaced by a polar baseline spot (intermediate hydrazide).

e Cyclization: Once the starting material is consumed, evaporate the ethanol under reduced
pressure to roughly half volume.

 Acidification: Cool the residue in an ice bath (0°C). Slowly add Conc. HCl until pH ~2. This
forces the cyclization of the hydrazide intermediate and precipitates the product.

 [solation: Heat the acidic suspension briefly to 60°C for 30 minutes to ensure complete
cyclization, then cool to room temperature. Filter the solid.

 Purification: Recrystallize from Ethanol/Water (3:1).
o Expected Yield (5-OMe): ~70% (White to off-white needles).

o Moadification for 6-OMe: The starting material (2-fluoro-4-methoxybenzoic acid) is less
reactive. Extend reflux time to 12—16 hours or use n-Butanol as solvent (higher reflux
temp: 118°C) to drive the

step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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